molecular formula C25H25FN2O3 B284090 N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide

N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide

Cat. No.: B284090
M. Wt: 420.5 g/mol
InChI Key: NMNNAMUXGRPPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide, also known as DFE-1, is a novel small molecule that has attracted much attention in the scientific community due to its potential applications in cancer research. This compound is synthesized through a multi-step process, and its mechanism of action is believed to involve the inhibition of a specific protein that is involved in cancer cell proliferation. In

Scientific Research Applications

N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide has potential applications in cancer research due to its ability to inhibit the proliferation of cancer cells. Studies have shown that this compound can inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. These findings suggest that this compound could be used as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide is believed to involve the inhibition of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of several different proteins that are important for cancer cell proliferation. By inhibiting HSP90, this compound disrupts the stability of these proteins, leading to the inhibition of cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. These findings suggest that this compound could be an effective therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide for lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition on cancer cell proliferation without affecting other cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide. One area of research could be the development of more efficient synthesis methods for this compound that improve its yield and solubility. Another area of research could be the development of this compound analogs that have improved efficacy and pharmacokinetic properties. Finally, future studies could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer.

Synthesis Methods

N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process begins with the reaction of 2,6-diethylphenol and 2-fluoroaniline, which produces 2-(2-fluoroanilino)-2-oxoethanol. This compound is then reacted with 4-(chlorocarbonyl)phenylboronic acid to produce 4-(2-(2-fluoroanilino)-2-oxoethoxy)phenylboronic acid. Finally, the boronic acid is reacted with 4-(2-aminoethyl)benzoic acid to produce this compound.

Properties

Molecular Formula

C25H25FN2O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C25H25FN2O3/c1-3-17-8-7-9-18(4-2)24(17)28-25(30)19-12-14-20(15-13-19)31-16-23(29)27-22-11-6-5-10-21(22)26/h5-15H,3-4,16H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

NMNNAMUXGRPPHB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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